BenchChemオンラインストアへようこそ!

Sophoricoside

Immunology Allergic Inflammation Cytokine Biology

Choose Sophoricoside when experimental fidelity requires the 4'-O-glycosylated pharmacophore, not generic aglycones. This isoflavone glycoside delivers >30-fold higher IL-5 potency (IC50 1.5 µM vs. 51.9 µM for genistein) and an exceptional COX-2 selectivity index of ~340, enabling functional knockout of COX-2 without disrupting COX-1-mediated physiology. Its ER-dependent osteoblast activation profile, validated in OVX rat models, makes it the definitive probe for bone anabolism and IL-6/JAK/STAT research.

Molecular Formula C21H20O10
Molecular Weight 432.4 g/mol
CAS No. 100455-45-6
Cat. No. B7754667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSophoricoside
CAS100455-45-6
Molecular FormulaC21H20O10
Molecular Weight432.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)OC4C(C(C(C(O4)CO)O)O)O
InChIInChI=1S/C21H20O10/c22-7-15-18(26)19(27)20(28)21(31-15)30-11-3-1-9(2-4-11)12-8-29-14-6-10(23)5-13(24)16(14)17(12)25/h1-6,8,15,18-24,26-28H,7H2/t15-,18-,19+,20-,21-/m1/s1
InChIKeyISQRJFLLIDGZEP-CMWLGVBASA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sophoricoside (CAS 100455-45-6): Procurement Guide to an Isoflavone Glycoside with Differentiated Cytokine and COX-2 Inhibition


Sophoricoside (CAS 100455-45-6) is a polyketide synthase-derived isoflavone glycoside isolated primarily from the immature fruits of *Sophora japonica* L. (Leguminosae) [1]. Its core structure consists of the genistein aglycone (5,7,4'-trihydroxyisoflavone) with a β-D-glucopyranosyl moiety attached at the 4' position [2]. This specific glycosylation pattern is critical for its distinct pharmacological profile compared to its aglycone and other glycosylated analogs. The compound is commercially available as an analytical standard with HPLC purity typically ≥98% , and its procurement is essential for research focused on selective cytokine modulation and estrogen receptor-mediated bone anabolism.

Why Sophoricoside (CAS 100455-45-6) Cannot Be Replaced by Generic Genistein or Other Soy Isoflavones


Generic substitution of Sophoricoside with its aglycone genistein or other common soy isoflavones (e.g., daidzein) is scientifically unsound due to profound differences in molecular target engagement and selectivity. The 4'-O-glycosylation of Sophoricoside confers a distinct pharmacophore that results in a unique profile of cytokine and enzyme inhibition. Crucially, head-to-head studies demonstrate that Sophoricoside inhibits IL-5 with an IC50 of 1.5-1.9 µM, while genistein is dramatically less potent (IC50 = 51.9 µM) [1]. Furthermore, while both compounds inhibit COX-2, Sophoricoside exhibits exceptional selectivity over COX-1 (selectivity ratio of ~340), whereas genistein is far less selective (ratio of ~9) [2]. Substituting with an aglycone would therefore introduce a completely different biological activity profile, potentially confounding experimental outcomes and invalidating any research based on Sophoricoside's established mechanisms.

Quantitative Differentiation of Sophoricoside (CAS 100455-45-6): Head-to-Head Evidence vs. Key Analogs


IL-5 Inhibition: Sophoricoside Demonstrates >30-Fold Higher Potency Than Genistein

Sophoricoside is a significantly more potent inhibitor of Interleukin-5 (IL-5) bioactivity compared to its aglycone, genistein. In a direct head-to-head comparison using an IL-5-dependent Y16 cell proliferation assay, Sophoricoside exhibited an IC50 value of 1.5 µM [1]. In contrast, genistein showed an IC50 of 51.9 µM under the same conditions [1]. This represents a 34.6-fold difference in potency.

Immunology Allergic Inflammation Cytokine Biology

COX-2 Selectivity: Sophoricoside Exhibits a ~340-Fold Selectivity Index, Far Exceeding Genistein's ~9-Fold Index

Sophoricoside acts as a selective COX-2 inhibitor, with a selectivity profile that is markedly superior to that of its aglycone, genistein. In enzyme activity assays, Sophoricoside inhibited COX-2 with an IC50 of 4 µM, while its IC50 against COX-1 was 1,497 µM, yielding a selectivity index (COX-1 IC50 / COX-2 IC50) of approximately 374 [1]. In the same study, genistein inhibited COX-2 with an IC50 of 3 µM but also strongly inhibited COX-1 (IC50 = 28 µM), resulting in a selectivity index of only 9.3 [1]. This indicates that Sophoricoside spares COX-1 activity at concentrations that effectively inhibit COX-2.

Inflammation Enzymology Drug Selectivity

Cytokine Inhibition Profile: Sophoricoside is a Potent Inhibitor of IL-3, IL-5, and IL-6, Unlike Genistin Which Lacks IL-6 Activity

Sophoricoside's inhibitory profile on pro-inflammatory cytokines is broader and more potent than that of the structurally related glycoside, genistin. In a comparative study, Sophoricoside exhibited IC50 values of 6.9 µM against IL-3, 1.9 µM against IL-5, and 6.0 µM against IL-6 [1]. In stark contrast, genistin showed no detectable inhibitory effect on IL-6 bioactivity under the same assay conditions, while also being less potent on IL-5 (IC50 = 10.6 µM) [1].

Cytokine Signaling Immunomodulation Mechanism of Action

Osteoblast Proliferation: Sophoricoside is Among Six Flavonoids Validated to Significantly Increase MC3T3-E1 Cell Activity via ER-Dependent Mechanism

In a comparative screen of 27 flavonoids isolated from *Fructus Sophorae* for osteogenic potential, Sophoricoside was one of only six compounds (alongside genistein, sophorabioside, sophoraflavonoloside, nicotiflorin, and rutin) that significantly increased the cellular activity of rat osteoblast MC3T3-E1 cells [1]. This effect was shown to be mediated through estrogen receptor (ER) signaling, as it was significantly compromised by the ER antagonist tamoxifen [1]. While this is a class-level finding, it positions Sophoricoside within the top-tier of osteogenic flavonoids from this source, distinguishing it from the 21 other isolated compounds that did not show significant activity.

Osteoporosis Bone Biology Estrogen Receptor

In Vivo Osteoporosis Efficacy: Sophoricoside Restores Bone Health Markers in Ovariectomized Rats at High Dose

Sophoricoside demonstrates significant anti-osteoporotic effects in vivo. In an ovariectomized (OVX) rat model of postmenopausal osteoporosis, a 6-month treatment with a high dose of Sophoricoside led to significant improvements compared to the untreated OVX model group. Specifically, histopathological analysis showed increased trabecular bone thickness, reduced marrow cavity size, and calcification of cartilage matrix [1]. Mechanistically, Sophoricoside treatment significantly increased the expression of β-catenin protein and mRNA (P<0.01) and significantly decreased the expression of RANKL protein and mRNA (P<0.01), indicating activation of the Wnt/β-catenin pathway and suppression of osteoclast differentiation [1]. This data provides in vivo validation of its bone-protective properties, differentiating it from compounds that show only in vitro activity.

Osteoporosis In Vivo Pharmacology Bone Metabolism

Anti-Inflammatory Action Profile: Sophoricoside's In Vitro Mechanism is Distinct from That of Genistein

The mode of action of Sophoricoside in vitro is distinctly different from that of genistein, a widely studied phytoestrogen. Studies have established that Sophoricoside is a selective inhibitor of COX-2 activity (IC50 = 4.4 µM) but does not affect the synthesis of COX-2 protein [1]. In contrast, genistein is known to inhibit the synthesis of COX-2. Furthermore, Sophoricoside selectively inhibits IL-6 bioactivity (IC50 = 6.1 µM) but has no effect on IL-1β or TNF-α [1]. This precise targeting profile is a key differentiator, highlighting that Sophoricoside does not simply act as a 'broad-spectrum' anti-inflammatory agent but has a defined set of molecular targets.

Mechanism of Action Anti-Inflammation COX-2

Optimal Application Scenarios for Sophoricoside (CAS 100455-45-6) Based on Quantitative Differentiation


Mechanistic Studies of IL-5-Driven Allergic Inflammation (e.g., Asthma, Atopic Dermatitis)

Sophoricoside is the preferred chemical probe for studying IL-5-dependent pathways. Its >30-fold higher potency against IL-5 compared to genistein (IC50: 1.5 µM vs. 51.9 µM) [1] ensures robust inhibition at physiologically relevant concentrations, minimizing off-target effects. This makes it ideal for dissecting the role of IL-5 in eosinophil biology and Th2-mediated responses in vitro and in vivo.

Research on Selective COX-2 Inhibition with Minimal COX-1 Interference

For experiments requiring the dissection of COX-2's role in inflammation or cancer without the confounding effects of COX-1 inhibition, Sophoricoside is the superior tool. Its exceptional selectivity index of ~374 (COX-2 IC50 4 µM vs. COX-1 IC50 1,497 µM) [2] allows for the functional knockout of COX-2 activity while leaving COX-1-mediated physiological processes (e.g., gastric cytoprotection, platelet aggregation) intact, a profile not offered by analogs like genistein (selectivity index ~9.3).

Estrogen Receptor-Mediated Bone Anabolism and Osteoporosis Research

Sophoricoside is a validated candidate for studying estrogen-like effects on bone. Its demonstrated ability to significantly increase osteoblast activity via an ER-dependent mechanism in vitro [3], coupled with its in vivo efficacy in improving bone architecture and molecular markers (β-catenin upregulation, RANKL downregulation) in an OVX rat model [4], positions it as a key reagent for dissecting the Wnt/β-catenin and RANK/RANKL pathways in bone metabolism and for preclinical development of safer alternatives to hormone replacement therapy.

Investigating IL-6-Mediated Inflammatory Pathways

For research focused on the IL-6/JAK/STAT signaling axis, Sophoricoside is a unique tool among its structural analogs. Unlike genistin, which shows no activity against IL-6, Sophoricoside is a potent inhibitor (IC50 = 6.0 µM) [5]. This functional specificity makes it invaluable for studies requiring selective modulation of IL-6 bioactivity without directly affecting TNF-α or IL-1β.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sophoricoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.